5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine

anticancer agents Schiff bases oxadiazole derivatives

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine (CAS 80987-71-9) is a heterocyclic small molecule that merges a 1,3,4-oxadiazol-2-amine core with a methylenedioxyphenyl (benzodioxole) substituent. The compound is cataloged as a synthetic building block and has been employed as a key intermediate for the construction of Schiff-base derivatives that were profiled for anticancer activity.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
CAS No. 80987-71-9
Cat. No. B1274254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine
CAS80987-71-9
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)N
InChIInChI=1S/C9H7N3O3/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12)
InChIKeyRDYBBDXAHGPAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine (CAS 80987-71-9): Sourcing and Structural Profile


5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine (CAS 80987-71-9) is a heterocyclic small molecule that merges a 1,3,4-oxadiazol-2-amine core with a methylenedioxyphenyl (benzodioxole) substituent. The compound is cataloged as a synthetic building block and has been employed as a key intermediate for the construction of Schiff-base derivatives that were profiled for anticancer activity [1]. Physicochemical characterization reports a melting point of 270–271 °C (ethanol) and a predicted boiling point of 401.4 ± 55.0 °C . The molecular formula is C₉H₇N₃O₃ and the molecular weight is 205.17 g mol⁻¹ .

Why Simple 5-Aryl-1,3,4-oxadiazol-2-amines Cannot Replace 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine in Research Programs


The benzodioxole moiety is a privileged pharmacophore that contributes unique electronic distribution, hydrogen-bonding capacity, and lipophilicity not replicated by simple phenyl or halogenated analogs. In the context of 1,3,4-oxadiazol-2-amines, the 5-aryl ring directly influences both the physicochemical profile and the biological activity of derived compounds. For example, when the benzodioxole-containing core was elaborated into Schiff-base derivatives, the resulting series yielded compounds with anticancer potency comparable to a standard drug, while analogous naphthyl-based scaffolds gave a different activity rank order [1]. Consequently, exchanging the 5-(1,3-benzodioxol-5-yl) group with a generic aryl ring alters the SAR trajectory, precluding direct interchange in synthesis or screening workflows.

Quantitative Differentiation Evidence for 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine


Anticancer Derivative Potency: Benzodioxole-Oxadiazole Scaffold vs. Standard Drug

In a comparative study, the compound served as the parent nucleus for a series of Schiff-base derivatives (4a–4e). Derivative 4c displayed very good anticancer activity, while 4a showed activity directly comparable to the standard drug used in the assay. In contrast, the naphthyl-oxadiazole series (2a–2e) generated a different activity profile, with compound 2b being the most active [1]. This demonstrates that the benzodioxole-1,3,4-oxadiazol-2-amine scaffold delivers a distinct pharmacological profile relative to other 5-aryl-1,3,4-oxadiazol-2-amine variants when elaborated into bioactive compounds.

anticancer agents Schiff bases oxadiazole derivatives

Synthetic Versatility: Dual Reactivity of the 2-Amino Group as a Single Intermediate

The compound was efficiently converted into five distinct Schiff-base derivatives (4a–e) by condensation with substituted aromatic aldehydes in methanol, demonstrating reliable reactivity at the 2-amino position [1]. This single intermediate thus provides access to a focused library, whereas many 5-aryl-1,3,4-oxadiazol-2-amines require additional protection/deprotection steps or harsher conditions for analogous derivatization.

synthetic chemistry Schiff-base formation building block

Melting Point and Predicted Boiling Point vs. Unsubstituted 5-Phenyl-1,3,4-oxadiazol-2-amine

The compound exhibits a melting point of 270–271 °C (ethanol) and a predicted boiling point of 401.4 ± 55.0 °C . By comparison, the unsubstituted 5-phenyl-1,3,4-oxadiazol-2-amine (CAS 2936-71-0) has a reported melting point of 242–244 °C . The 28 °C elevation in melting point indicates stronger crystal lattice stabilization imparted by the benzodioxole group, which can simplify purification by recrystallization and reduce thermal decomposition during handling.

physicochemical properties thermal stability purification

Commercial Purity Grade Comparison Across Authorized Distributors

Authorized distributors consistently supply this compound at purities of ≥95% or ≥97% , with the highest cataloged specification currently at 97%. In contrast, several close 5-aryl-1,3,4-oxadiazol-2-amine analogs (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine) are frequently listed only at 95% purity from the same supply chains . The tighter purity window reduces the likelihood of uncharacterized impurities that could confound biological assay results.

commercial availability purity procurement

Preferred Application Scenarios for 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine


Anticancer Library Synthesis with Direct Pathway to Potent Derivatives

Researchers aiming to generate focused libraries of Schiff-base or N-substituted 1,3,4-oxadiazoles for anticancer screening should prioritize this compound. It has been experimentally demonstrated that derivatives of this scaffold achieve potency comparable to a standard anticancer drug, providing a validated entry point for hit-to-lead optimization [1].

Recrystallization-Friendly Building Block for High-Purity Intermediate Preparation

Due to its elevated melting point (270–271 °C) relative to the unsubstituted phenyl analog (242–244 °C), the compound is advantageous in synthetic routes where recrystallization is the preferred purification method. The higher lattice energy facilitates removal of organic impurities without resorting to chromatography .

Procurement for Assay-Ready Compound Management

Procurement officers seeking to minimize in-house purification overhead should source the 97% purity grade. The available purity specification exceeds that of many closely related 5-aryl-1,3,4-oxadiazol-2-amines, reducing the risk of impurity-driven false positives or negatives in biological screening cascades [REFS-4, REFS-5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.